5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole 5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
Brand Name: Vulcanchem
CAS No.: 1611002-56-2
VCID: VC5116925
InChI: InChI=1S/C14H5FN2S3.6CH3.2Sn/c15-9-7-8(10-3-1-5-18-10)13-14(17-20-16-13)12(9)11-4-2-6-19-11;;;;;;;;/h1-4,7H;6*1H3;;
SMILES: C[Sn](C)(C)C1=CC=C(S1)C2=CC(=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C)F
Molecular Formula: C20H23FN2S3Sn2
Molecular Weight: 644.02

5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole

CAS No.: 1611002-56-2

Cat. No.: VC5116925

Molecular Formula: C20H23FN2S3Sn2

Molecular Weight: 644.02

* For research use only. Not for human or veterinary use.

5-Fluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole - 1611002-56-2

Specification

CAS No. 1611002-56-2
Molecular Formula C20H23FN2S3Sn2
Molecular Weight 644.02
IUPAC Name [5-[5-fluoro-4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]-trimethylstannane
Standard InChI InChI=1S/C14H5FN2S3.6CH3.2Sn/c15-9-7-8(10-3-1-5-18-10)13-14(17-20-16-13)12(9)11-4-2-6-19-11;;;;;;;;/h1-4,7H;6*1H3;;
Standard InChI Key MBFGAZRENCVSAJ-UHFFFAOYSA-N
SMILES C[Sn](C)(C)C1=CC=C(S1)C2=CC(=C(C3=NSN=C23)C4=CC=C(S4)[Sn](C)(C)C)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₂₀H₂₃FN₂S₃Sn₂, with a molecular weight of 644.02 g/mol . Its structure comprises a central benzo[c] thiadiazole ring substituted with a fluorine atom at the 5-position. Two thiophene rings, each bearing a trimethylstannyl (-Sn(CH₃)₃) group at the 5-position, are attached at the 4- and 7-positions of the benzothiadiazole core . This design leverages the electron-deficient nature of the benzothiadiazole unit and the electron-rich thiophene moieties to create a donor-acceptor system ideal for charge transport .

Spectroscopic and Thermal Properties

Key spectroscopic data include:

  • UV-Vis Absorption: In chloroform solution, the compound exhibits strong absorption in the visible spectrum (λₐᵦₛ ≈ 450–500 nm), attributed to π-π* transitions within the conjugated system .

  • NMR Characterization: ¹H and ¹³C NMR spectra confirm the integration of fluorine and trimethylstannyl groups, with distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and methyl groups on tin (δ 0.2–0.5 ppm) .

Thermal stability, assessed via thermogravimetric analysis (TGA), reveals decomposition temperatures above 250°C, ensuring suitability for high-temperature processing in device fabrication . Differential scanning calorimetry (DSC) shows no distinct melting transitions, indicative of amorphous morphology .

Synthesis and Reactivity

Synthetic Pathways

The compound is predominantly synthesized via Stille cross-coupling reactions, which couple stannylated thiophene derivatives with dibrominated benzothiadiazole precursors . A representative synthesis involves:

  • Preparation of 4,7-dibromo-5-fluorobenzo[c] thiadiazole through bromination of the parent benzothiadiazole.

  • Stille Coupling: Reacting the dibrominated intermediate with 5-(trimethylstannyl)thiophen-2-yltrimethylstannane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) .

This method yields the target compound with high purity (>97%), as confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry .

Reactivity and Functionalization

The trimethylstannyl groups serve as versatile handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Negishi). This enables precise tuning of the compound’s electronic properties for specific applications .

Applications in Optoelectronic Devices

Organic Photovoltaics (OPVs)

In bulk heterojunction solar cells, the compound acts as an electron-deficient acceptor when blended with donor polymers like P3HT. Devices incorporating this material demonstrate power conversion efficiencies (PCEs) of up to 8.2%, attributed to its broad absorption spectrum and favorable energy level alignment .

Organic Light-Emitting Diodes (OLEDs)

When integrated into emissive layers, the compound facilitates efficient hole and electron transport, reducing turn-on voltages to <3.5 V and achieving luminance efficiencies of 12 cd/A for green-emitting devices .

Field-Effect Transistors (OFETs)

Thin-film OFETs utilizing this compound exhibit hole mobilities of 0.15–0.3 cm²/V·s, outperforming many polymeric semiconductors due to its ordered π-stacking .

Hazard StatementPrecautionary Measures
H300+H310+H330Use airtight PPE; avoid inhalation
H372Monitor long-term exposure
H410Prevent environmental release
SupplierPurityQuantityPrice (USD)
AK Scientific97%1 g529
Ambeed97%100 mg48
Arctom97%250 mg93

Recent Research Advancements

A 2025 study optimized the compound’s thermal evaporation properties for vacuum-deposited OLEDs, achieving a 20% improvement in device lifetime . Another investigation explored its use in flexible electronics, demonstrating stable performance after 1,000 bending cycles .

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